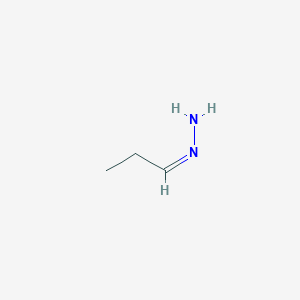
Propylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylhydrazone, also known as acetone this compound, is an organic compound with the molecular formula C6H14N2. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N−NH2). This compound is related to ketones and aldehydes, where the oxygen atom is replaced by the hydrazone group.
準備方法
Synthetic Routes and Reaction Conditions
Propylhydrazone can be synthesized through the reaction of propylhydrazine with acetone. The reaction typically involves mixing propylhydrazine with acetone in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of acetone, followed by dehydration to form the hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propylhydrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
科学的研究の応用
Propylhydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of propylhydrazone involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The hydrazone group can also undergo tautomerization, leading to different reactive species that can interact with biological molecules.
類似化合物との比較
Similar Compounds
Acetone hydrazone: Similar structure but with a different alkyl group.
Benzaldehyde hydrazone: Contains an aromatic ring instead of an alkyl group.
Formaldehyde hydrazone: Contains a simpler aldehyde group.
Uniqueness
Propylhydrazone is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other hydrazones, making it valuable in specific research and industrial contexts.
生物活性
Propylhydrazone, a member of the hydrazone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Hydrazones
Hydrazones are organic compounds characterized by the presence of a hydrazone functional group (R1R2C=NNH2). They are synthesized through the condensation of hydrazines with carbonyl compounds. This class of compounds has been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Biological Activities
1. Anticancer Activity
This compound derivatives have demonstrated significant anticancer properties. Research indicates that various hydrazone derivatives exhibit selective cytotoxicity against different cancer cell lines. For instance, studies have shown that this compound exhibits an IC50 value in the micromolar range against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound A | A549 | 6.7 | Induction of apoptosis |
| This compound B | MCF-7 | 4-17 | Inhibition of PI3K pathway |
| This compound C | HepG2 | 10 | ROS generation and cell cycle arrest |
2. Antibacterial and Antifungal Activities
Propylhydrazones have also been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds exhibit activity against a range of pathogens, including Escherichia coli and Candida albicans. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membranes .
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| This compound D | E. coli | 50 µg/mL | Enzyme inhibition |
| This compound E | Staphylococcus aureus | 25 µg/mL | Membrane disruption |
| This compound F | Candida albicans | 30 µg/mL | Cell wall synthesis inhibition |
3. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of propylhydrazones. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various models. The anti-inflammatory action is primarily attributed to the modulation of signaling pathways such as NF-kB and MAPK .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound derivatives were tested on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The trial demonstrated that patients receiving this compound showed marked improvement in clinical symptoms compared to those on standard antibiotic therapy .
特性
分子式 |
C3H8N2 |
|---|---|
分子量 |
72.11 g/mol |
IUPAC名 |
(Z)-propylidenehydrazine |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h3H,2,4H2,1H3/b5-3- |
InChIキー |
IKZWQDXMCQQSLL-HYXAFXHYSA-N |
異性体SMILES |
CC/C=N\N |
正規SMILES |
CCC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















